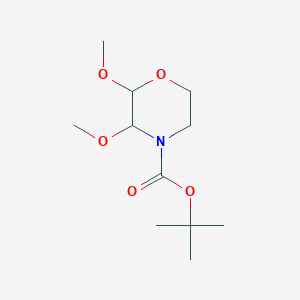![molecular formula C21H17N3O2S B2876088 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 852453-57-7](/img/structure/B2876088.png)
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is an important target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Knoevenagel Condensation
The compound can be utilized in Knoevenagel condensation reactions , which are crucial in organic synthesis for creating carbon-carbon bonds . This reaction forms the backbone of various synthetic routes, leading to the production of fine chemicals, pharmaceuticals, and agrochemicals.
Anticonvulsant Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridin, such as Schiff bases, exhibit promising anticonvulsant properties . This suggests that our compound could be a precursor or an active moiety in the development of new anticonvulsant drugs.
Bacterial Cell Division Inhibition
Compounds with a thiazolo[5,4-b]pyridin structure have been shown to inhibit bacterial cell division protein FtsZ , making them potential candidates for antibacterial agents . This application is particularly relevant in the fight against antibiotic-resistant bacterial strains.
Semiconductor Synthesis for Plastic Electronics
The thiazolo[5,4-b]pyridin moiety is recognized for its electron-deficient nature and planar structure, which are desirable traits in semiconductors used in plastic electronics . This application is significant for the development of flexible, lightweight, and cost-effective electronic devices.
Crystallography
The crystal structure of related compounds has been determined, which aids in understanding the molecular geometry and interactions within the crystal lattice . This information is essential for the design of materials with specific physical properties.
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the construction of metal-organic frameworks (mofs), which are regarded as effective heterogeneous catalysts to improve certain organic catalytic reactions .
Mode of Action
The compound, when used in the construction of MOFs, exhibits excellent photocatalytic performance . The introduction of thiazolo [5,4-d]thiazole (TZTZ), a photoactive unit, into the framework endows the MOF with superior catalytic properties .
Biochemical Pathways
The compound is involved in the catalysis of CO2 and epoxide substrates to form cyclic carbonates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .
Pharmacokinetics
It’s known that the compound, when used in the construction of mofs, has a permanent porosity and moderate co2 adsorption capacity .
Result of Action
The compound, when used in the construction of MOFs, can efficiently catalyze the formation of cyclic carbonates from CO2 and epoxide substrates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . For instance, the compound exhibits excellent photocatalytic performance when exposed to light .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTCTWRWJDRXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)




![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)